ethyl 1-[2-(4-tert-butylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the phenoxyethyl group: This step involves the reaction of the indole derivative with 4-(tert-butyl)phenol in the presence of a suitable base and solvent.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE: Similar structure but lacks the 2-methyl group.
ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-ACETATE: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
The unique combination of the phenoxyethyl group, the tert-butyl group, and the indole core in ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H29NO4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 1-[2-(4-tert-butylphenoxy)ethyl]-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C24H29NO4/c1-6-28-23(27)22-16(2)25(21-12-9-18(26)15-20(21)22)13-14-29-19-10-7-17(8-11-19)24(3,4)5/h7-12,15,26H,6,13-14H2,1-5H3 |
InChI Key |
HCILWZJADRUUAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.